N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide
Brand Name: Vulcanchem
CAS No.: 1199215-85-4
VCID: VC2806345
InChI: InChI=1S/C12H14N4OS/c1-8-3-2-4-9(7-8)11(17)14-6-5-10-15-16-12(13)18-10/h2-4,7H,5-6H2,1H3,(H2,13,16)(H,14,17)
SMILES: CC1=CC(=CC=C1)C(=O)NCCC2=NN=C(S2)N
Molecular Formula: C12H14N4OS
Molecular Weight: 262.33 g/mol

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide

CAS No.: 1199215-85-4

Cat. No.: VC2806345

Molecular Formula: C12H14N4OS

Molecular Weight: 262.33 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide - 1199215-85-4

Specification

CAS No. 1199215-85-4
Molecular Formula C12H14N4OS
Molecular Weight 262.33 g/mol
IUPAC Name N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide
Standard InChI InChI=1S/C12H14N4OS/c1-8-3-2-4-9(7-8)11(17)14-6-5-10-15-16-12(13)18-10/h2-4,7H,5-6H2,1H3,(H2,13,16)(H,14,17)
Standard InChI Key ICIFSKMPLNSMIA-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C(=O)NCCC2=NN=C(S2)N
Canonical SMILES CC1=CC(=CC=C1)C(=O)NCCC2=NN=C(S2)N

Introduction

Structural Characteristics and Physical Properties

Chemical Structure and Identification

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide (CAS: 1199215-85-4) consists of three key structural components: a 5-amino-1,3,4-thiadiazole ring, an ethyl linker, and a 3-methylbenzamide group. The compound has a molecular formula of C12H14N4OS and a molecular weight of 262.3 . The structure can be represented by its SMILES notation and InChI key (ICIFSKMPLNSMIA-UHFFFAOYSA-N) , which serve as unique identifiers in chemical databases.

The 1,3,4-thiadiazole core is a planar, aromatic five-membered ring containing two nitrogen atoms at positions 1 and 3, and a sulfur atom at position 4. The amino group at position 5 of the thiadiazole ring is a primary amine capable of forming hydrogen bonds. The ethyl chain (-CH2CH2-) connects the thiadiazole ring at position 2 to the amide nitrogen of the 3-methylbenzamide group. The benzamide portion features a methyl substituent at the meta position (position 3) of the benzene ring.

Table 1: Structural Properties of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide

PropertyValueReference
Molecular FormulaC12H14N4OS
Molecular Weight262.3
CAS Number1199215-85-4
MFCD NumberMFCD13248736
InChI KeyICIFSKMPLNSMIA-UHFFFAOYSA-N
RouteKey StepsAdvantagesDisadvantagesReference
Thiosemicarbazide cyclization1. Formation of thiosemicarbazide derivative
2. Cyclization to form thiadiazole
3. Ethyl linker introduction
4. Coupling with 3-methylbenzoic acid
Well-established method for thiadiazole formationMultiple steps, potential purification challenges
Oxidative cyclization1. Preparation of suitable thiosemicarbazide
2. Oxidative cyclization with FeCl3
3. Functional group transformations
4. Amide coupling
One-pot cyclization reactionPotential oxidation of sensitive functional groups
Isothiocyanate approach1. Reaction of appropriate isothiocyanate with Me3SiCN2Li
2. Functionalization at position 2
3. Introduction of ethyl linker
4. Amide formation
Direct access to 5-amino-1,3,4-thiadiazolesRequires specialized reagents, moisture-sensitive conditions

Proposed Synthetic Route

A plausible synthetic route for N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide could involve the following sequence:

  • Synthesis of the 5-amino-1,3,4-thiadiazole core, potentially starting from thiosemicarbazide or related precursors

  • Functionalization at the 2-position of the thiadiazole ring to introduce the ethyl linker, possibly through alkylation reactions

  • Introduction of an amine functionality at the terminal carbon of the ethyl chain

  • Amide coupling between the terminal amine and 3-methylbenzoic acid or its activated derivative (e.g., acid chloride or activated ester)

The specific reaction conditions, including solvents, temperatures, catalysts, and purification methods, would need to be optimized for each step to ensure good yields and high purity of the final product.

Biological Activities of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide and Related Compounds

CompoundCancer Cell LineIC50/GI50 ValueMethodKey FindingReference
N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamideSK-MEL-2 (skin)IC50 = 4.27 µg/mLNot specifiedSubstituent on C-5 phenyl ring important for activity
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamideMDA (breast)IC50 = 9 μMNot specifiedHigher activity than Imatinib (IC50 = 20 μM)
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamidePC3 (prostate), SKNMC (neuroblastoma)IC50 = 22.19 ± 2.1 µM (PC3), 5.41 ± 0.35 µM (SKNMC)MTT assayBetter cytotoxicity than reference drug Imatinib
5-(2,5-dimethoxy-phenyl)-2-substituted-1,3,4-thiadiazole with benzyl substituentHT-29 (colon), MDA-MB-23 (breast)68.28% inhibition (HT-29), 62.95% inhibition (MDA-MB-23)MTT assaySelectivity for cancer cells over normal cells
1,3,4-thiadiazole derivatives with benzoannulen scaffoldMultiple cancer cell linesGI50 = 0.079–8.284 µMSRB assaySignificant antiproliferative activity

The amino group at position 5 of the thiadiazole ring, which is present in N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide, appears to be a favorable structural feature for anticancer activity. This functional group can form hydrogen bonds with biological targets and may enhance the compound's interaction with cancer-related enzymes or receptors.

Other Biological Activities

Beyond anticancer properties, 1,3,4-thiadiazole derivatives have demonstrated a wide range of biological activities that might also be present in N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide. These include antimicrobial, antifungal, antiapoptotic, and enzyme inhibitory activities.

Biological ActivityCompound TypeTarget/MechanismKey FindingReference
Antimicrobial1,3,4-thiadiazole with adamantyl moietyNot specifiedEnhanced antifungal activity
Antibacterial1,3,4-thiadiazole with 4-substituted-1-piperazinyl-methyl moietiesGram-positive bacteriaIncreased activity against specific bacterial types
Antiapoptotic5-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-1,3,4-thiadiazol-2-aminesCaspase-3 inhibitionProtection against renal ischemia/reperfusion injury
Enzyme InhibitionN-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamideProtein Kinase BPotential signal pathway modulation
Antifungal5-amino-1,3,4-thiadiazoles appended to isatinsSimilar to itraconazoleHigh biological profiling similarity to known antifungal

Structure-Activity Relationships and Molecular Docking Studies

Structure-Activity Relationships

Understanding the relationship between molecular structure and biological activity is crucial for rational drug design and optimization. For 1,3,4-thiadiazole derivatives, several structure-activity relationships have been identified in the literature that may be relevant to N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide.

In studies of anticancer thiadiazole derivatives, substituents on the C-5 phenyl ring have been shown to significantly influence cytotoxic activity . The nature, position, and electronic properties of these substituents can affect the compound's interaction with biological targets. For N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide, the amino group at position 5 may enhance binding to biological targets through hydrogen bonding.

The position of substituents on benzamide derivatives of 1,3,4-thiadiazoles has also been shown to affect their biological activity. For instance, compounds with methoxy groups in the para position demonstrated higher inhibitory potency against prostate cancer (PC3) and neuroblastoma (SKNMC) cell lines, while compounds with fluorine in the ortho position showed greater cytotoxicity against colon cancer (HT29) cell lines .

For N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide, the methyl group at position 3 of the benzamide moiety may influence its biological activity by affecting the compound's electronic distribution, lipophilicity, and steric interactions with biological targets.

Structural FeatureType of InteractionPotential Binding PartnersFunctional SignificanceReference
1,3,4-thiadiazole ringπ-π stacking, hydrogen bondingAromatic amino acid residues, hydrogen bond acceptors/donorsCore recognition element for target binding
Amino group at position 5Hydrogen bond donationCarbonyl groups, carboxylates, other H-bond acceptorsEnhanced target specificity and binding affinity
Ethyl linkerConformational flexibilityHydrophobic pocketsOptimal positioning of functional groups
Amide bondHydrogen bondingAmino acid side chains, backbone peptidesStabilization of protein-ligand complex
3-methyl group on benzamideHydrophobic interactionsHydrophobic pockets in target proteinsEnhanced binding affinity through hydrophobic effects

Comparative Analysis with Similar Compounds

Table 6: Comparative Analysis of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide with Related Compounds

CompoundStructural FeaturesReported ActivitiesPotential Advantages/DisadvantagesReference
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide5-amino-1,3,4-thiadiazole, ethyl linker, 3-methylbenzamideNot directly reportedFlexible ethyl linker may allow optimal positioning; amino group enhances H-bonding
N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide2-fluorobenzylthio at position 5, direct attachment of 3-methylbenzamideProtein Kinase B inhibition2-fluorobenzylthio group may enhance target selectivity; lacks conformational flexibility of ethyl linker
5-amino-1,3,4-thiadiazoles appended to isatins5-amino-1,3,4-thiadiazole, isatin scaffoldAntiproliferative activity, morphological changes in cancer cellsIsatin scaffold provides additional pharmacophoric elements; more rigid structure
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamideBenzylthio at position 5, 2-(3-methoxyphenyl)acetamideCytotoxicity against cancer cell linesAddition of methoxy group enhances activity; acetamide rather than direct amide linkage
5-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-1,3,4-thiadiazol-2-amines2-amino-1,3,4-thiadiazole, 5-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)Antiapoptotic activityHydrazinyl group provides additional binding sites; trimethoxybenzylidene enhances activity

Several structural features appear to be important for the biological activity of these compounds. The 1,3,4-thiadiazole ring serves as a core scaffold that can engage in various interactions with biological targets. Substituents at positions 2 and 5 of the thiadiazole ring significantly influence the compound's activity profile. The amino group at position 5, present in N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide, may enhance hydrogen bonding interactions with biological targets.

The nature of the linker between the thiadiazole ring and the benzamide moiety also appears to be important. The ethyl linker in N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide provides conformational flexibility, which may allow the compound to adopt optimal binding conformations with its targets. This flexibility might be advantageous compared to compounds with direct attachment of the benzamide to the thiadiazole ring.

Pharmacokinetic ParameterPredictionStructural BasisReference
AbsorptionPotentially good oral bioavailabilityBalanced hydrophilicity/lipophilicity; amino group enhances water solubility
DistributionModerate volume of distributionAromatic rings contribute to tissue distribution; amino group may limit crossing of blood-brain barrier
MetabolismSusceptible to hepatic metabolismAmide bond may undergo hydrolysis; ethyl linker may be subject to oxidation
ExcretionLikely renal and hepatic clearanceMetabolites from amide hydrolysis and oxidation typically cleared renally-
Protein BindingModerate protein bindingAromatic rings and hydrophobic methyl group favor protein binding; amino group reduces binding

The presence of the amino group at position 5 of the thiadiazole ring likely enhances the compound's water solubility, potentially improving its absorption. Similar 5-amino-1,3,4-thiadiazole derivatives have shown good oral bioavailability in ADMET analyses .

The ethyl linker and 3-methylbenzamide moiety contribute to the compound's lipophilicity, which may enhance its ability to cross biological membranes but could also increase its binding to plasma proteins. The balance between hydrophilic and lipophilic elements in the molecule is likely to result in favorable drug-like properties.

Drug Development Considerations

Several factors need to be considered for the potential development of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide as a therapeutic agent. These include its physical and chemical stability, formulation possibilities, potential toxicity, and therapeutic index.

In terms of toxicity, related 5-amino-1,3,4-thiadiazole derivatives have shown minimal toxicity in ADMET analyses . Some 1,3,4-thiadiazole derivatives have demonstrated selectivity for cancer cells over normal cells, suggesting a potentially favorable therapeutic index for anticancer applications .

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